molecular formula C20H29N3O3 B5491407 1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide

1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B5491407
M. Wt: 359.5 g/mol
InChI Key: YWZFPDFCHGWMTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a key role in the regulation of neuronal excitability. Inhibition of GABA-AT by CPP-115 leads to increased levels of GABA in the brain, which can have a range of effects on neuronal function and behavior.

Mechanism of Action

1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA. This results in increased levels of GABA in the brain, which can have a range of effects on neuronal function and behavior. GABA is the main inhibitory neurotransmitter in the brain, and increased levels of GABA can lead to reduced neuronal excitability and increased inhibition of neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide are related to its mechanism of action as a GABA-AT inhibitor. 1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide increases GABA levels in the brain, which can lead to increased inhibition of neurotransmission and reduced neuronal excitability. This can have a range of effects on behavior and cognitive function, including reduced anxiety and depression, reduced seizure activity, and reduced drug-seeking behavior.

Advantages and Limitations for Lab Experiments

One advantage of 1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide as a research tool is its specificity for GABA-AT inhibition. This allows researchers to selectively manipulate GABA levels in the brain and study the effects on behavior and cognitive function. One limitation of 1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide is its relatively short half-life, which may limit its usefulness in some experimental settings.

Future Directions

There are several potential future directions for research on 1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the development of more potent and selective GABA-AT inhibitors with longer half-lives, which could be useful in a range of experimental settings. Another area of interest is the study of the effects of 1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide on other neurotransmitter systems, such as dopamine and serotonin, which could have implications for the treatment of addiction and other psychiatric disorders. Finally, there is interest in the development of 1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide as a potential therapeutic agent for a range of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction.

Synthesis Methods

1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of a cyclopropylcarbonyl chloride with a furfurylamine to form the corresponding amide. This amide is then reacted with a piperidine derivative to form the final product.

Scientific Research Applications

1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical models of a range of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In animal models of epilepsy, 1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to reduce seizure activity and increase seizure threshold. In models of anxiety and depression, 1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have anxiolytic and antidepressant effects. In models of addiction, 1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to reduce drug-seeking behavior and relapse.

properties

IUPAC Name

1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c24-19(21-13-18-4-2-12-26-18)16-3-1-9-23(14-16)17-7-10-22(11-8-17)20(25)15-5-6-15/h2,4,12,15-17H,1,3,5-11,13-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZFPDFCHGWMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)C3CC3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(cyclopropylcarbonyl)-N-(2-furylmethyl)-1,4'-bipiperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.